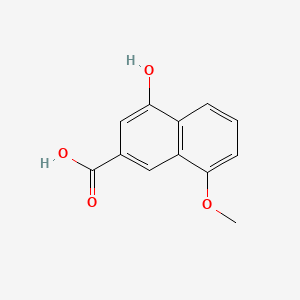

4-Hydroxy-8-methoxy-2-naphthoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

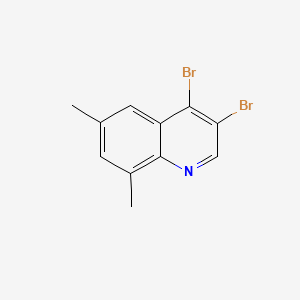

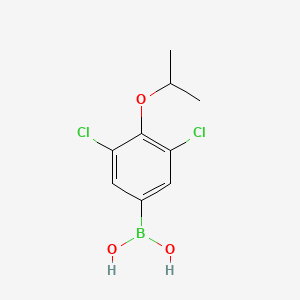

4-Hydroxy-8-methoxy-2-naphthoic acid is an organic compound with the molecular formula C12H10O4 . It is an important organic building block used to synthesize substituted naphthoic products .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The average mass is 218.205 Da and the monoisotopic mass is 218.057907 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the searched resources, it’s worth noting that similar compounds like 2-Methoxy-1-naphthoic acid have been reported to undergo Birch reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a boiling point of 416.3±35.0 °C at 760 mmHg, and a flash point of 166.4±19.4 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Synthesis of Gibberellin Intermediates : Johnson and Mander (1974) described efficient syntheses of various naphthoic acids, including 1,2,3,4-tetrahydro-8- hydroxy-2-naphthoic acid, for potential use in gibberellin synthesis, a class of plant hormones (Johnson & Mander, 1974).

Isotopically Labelled Polymers : Nieβner et al. (1993) focused on the synthesis and characterization of isotopically labelled monomers and polymers of naphthoic acids, including 6-acetoxy-2-naphthoic acid. These materials are valuable for kinetic studies and understanding polymer behavior (Nieβner et al., 1993).

Catalysis in Medicinal Chemistry : Le et al. (2011) discussed the metalation of a related compound, 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid, to create potent inhibitors of antiapoptotic Bcl-2 family proteins, indicating applications in medicinal chemistry (Le et al., 2011).

Spectrophotometric Determination of Iron : Lajunen and Aitta (1981) utilized 1-hydroxy-4-sulpho-2-naphthoic acid as a reagent for the spectrophotometric determination of iron, highlighting its use in analytical chemistry (Lajunen & Aitta, 1981).

Fluorescent Indicators in Complexometric Titration : Clements, Read, and Sergeant (1971) identified 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid as an effective fluorescent indicator for complexometric titration of calcium and magnesium (Clements, Read, & Sergeant, 1971).

Production of Organic Azopigments and Pharmaceuticals : Shteinberg (2022) explored the catalytic synthesis of arylamides of 3-hydroxy-2-naphthoic acid, a crucial component in producing azo pigments, medicines, and pesticides (Shteinberg, 2022).

Synthesis of Polyaromatic Ester Raw Materials : Wang et al. (2013) synthesized 2-Hydroxy-6-naphthoic acid from 2-Naphthol, a primary raw material for polyaromatic ester synthesis (Wang et al., 2013).

Safety and Hazards

While specific safety data for 4-Hydroxy-8-methoxy-2-naphthoic acid is not available, similar compounds may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-hydroxy-8-methoxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-16-11-4-2-3-8-9(11)5-7(12(14)15)6-10(8)13/h2-6,13H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBRXUQOEQJGTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=C2O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238557 |

Source

|

| Record name | 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16059-75-9 |

Source

|

| Record name | 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16059-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B595450.png)

![8-Bromo-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B595453.png)

![3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B595463.png)